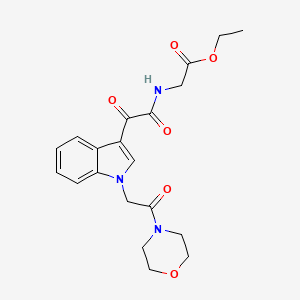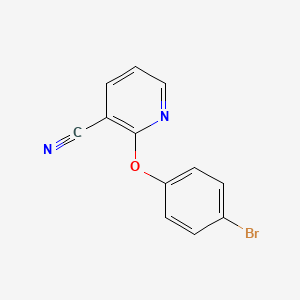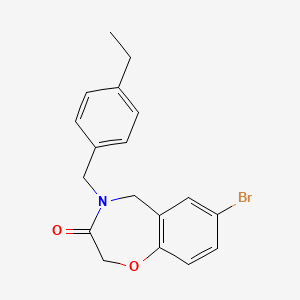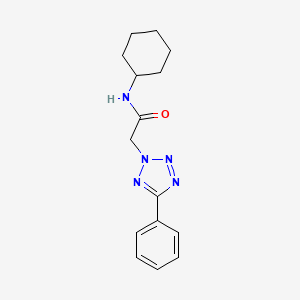![molecular formula C19H19F3N4OS B2738409 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-94-2](/img/structure/B2738409.png)
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4OS and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The Diels–Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles demonstrates an efficient method for preparing trifluoromethyl-containing aromatic compounds, including derivatives of 3-aminobenzoic acid, highlighting the significance of the trifluoromethyl group in determining regioselectivity (Kondratov et al., 2015).
- Novel analogs involving benzo[d]thiazol-2-yl groups have been synthesized and shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for designing new antibacterial agents (Palkar et al., 2017).
Biological Activities
- Certain benzothiazole derivatives, structured similarly to the requested compound, have demonstrated potent antitumor activities, suggesting the potential use of these compounds in cancer research (Yoshida et al., 2005).
- A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been synthesized, some of which were found to be toxic to C. elegans, highlighting the utility of these compounds in studying biological systems and potentially developing new bioactive molecules (Donohue et al., 2002).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c20-19(21,22)17-7-8-25(24-17)9-10-26(14-3-1-2-4-14)18(27)13-5-6-15-16(11-13)28-12-23-15/h5-8,11-12,14H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUUCLJLBBFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)
![2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2738328.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)
![2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2738343.png)

![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
